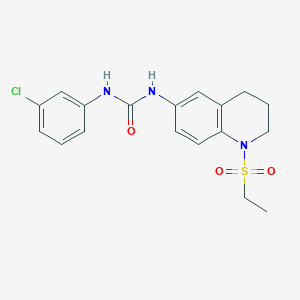

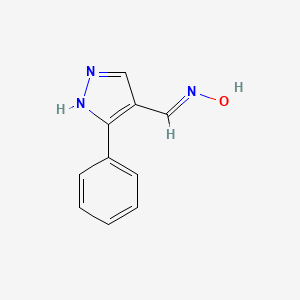

3-phenyl-1H-pyrazole-4-carbaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Phenyl-1H-pyrazole-4-carboxaldehyde, also known as 3-Phenylpyrazole-4-carbaldehyde, is a compound with the empirical formula C10H8N2O . It has a molecular weight of 172.18 . It is a solid substance with a melting point of 142-147 °C . The compound’s structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 3-phenyl-1H-pyrazole-4-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes were cleanly oxidized by potassium permanganate in a water-pyridine medium to afford the corresponding acids in high yield .Molecular Structure Analysis

The molecular structure of 3-phenyl-1H-pyrazole-4-carboxaldehyde consists of a pyrazole ring attached to a phenyl group and a carbaldehyde group . The pyrazole ring is a five-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis

3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes were cleanly oxidized by potassium permanganate in a water-pyridine medium to afford the corresponding acids in high yield. These were further converted into the corresponding chlorides and amides .Physical And Chemical Properties Analysis

3-Phenyl-1H-pyrazole-4-carboxaldehyde is a solid substance with a melting point of 142-147 °C . It has an empirical formula of C10H8N2O and a molecular weight of 172.18 . The compound is stored at a temperature of 2-8°C .科学的研究の応用

- Researchers have synthesized novel derivatives of this compound using microwave-assisted methods. These derivatives, such as 1-[1/2-(1-Benzyl-1H-[1,2,3]triazol-4-ylmethoxy)-naphthalen-2/1-yl]-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-propenones, were evaluated for their antimicrobial activity . The search for new antimicrobial agents is crucial due to the emergence of multidrug-resistant pathogens, making this field particularly relevant.

- Heterocyclic molecules, including pyrazoles and triazoles, serve as valuable scaffolds for drug development. Electron-rich nitrogen heterocycles play essential roles in diverse biological activities . Researchers explore derivatives of (E)-N-[(3-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine to discover potential drug candidates.

- The translation of mAChR agonists into clinically useful therapeutic agents faces challenges due to poor subtype selectivity. Researchers at Monash University investigate compounds like (E)-N-[(3-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine for their potential in modulating mAChRs .

- A green and efficient method involves synthesizing 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s by condensing 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes. This approach utilizes a new heterogeneous catalyst, 1,3-disulfonic acid imidazolium tetrachloroaluminate, and offers a sustainable route to pyrazol-5-ols .

Antimicrobial Activity

Drug Discovery

Muscarinic Acetylcholine Receptor (mAChR) Agonists

Green Synthesis of Pyrazol-5-ols

作用機序

Target of Action

This compound belongs to the class of pyrazoles, which are known to interact with various biological targets, including enzymes, receptors, and ion channels

Mode of Action

Pyrazole derivatives have been reported to exhibit diverse biological activities, such as anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects . These activities are likely due to the interaction of the pyrazole moiety with biological targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Pyrazole derivatives can influence various biochemical pathways depending on their specific targets . For instance, some pyrazoles can inhibit cyclooxygenase enzymes, affecting the synthesis of prostaglandins and thus modulating inflammatory responses

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly reported in the available literature. The bioavailability of a compound is influenced by its ADME properties, which determine how much of the compound reaches the systemic circulation and its site of action. Factors such as solubility, stability, and molecular size can influence these properties . Further experimental studies are needed to determine the ADME properties of this compound.

Result of Action

Given the diverse biological activities of pyrazole derivatives, it is likely that this compound could induce a range of molecular and cellular changes depending on its specific targets . These changes could potentially include alterations in enzyme activity, modulation of signal transduction pathways, or changes in gene expression.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . Additionally, the physiological environment within the body, including factors such as pH, presence of enzymes, and interactions with other molecules, can also influence the compound’s action

Safety and Hazards

将来の方向性

Pyrazoles, including 3-phenyl-1H-pyrazole-4-carboxaldehyde, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s, primarily due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Current developments in synthetic techniques and biological activity related to pyrazole derivatives are being discussed .

特性

IUPAC Name |

(NE)-N-[(5-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-12-7-9-6-11-13-10(9)8-4-2-1-3-5-8/h1-7,14H,(H,11,13)/b12-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCBDCRCLNKCRK-KPKJPENVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-1H-pyrazole-4-carbaldehyde oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(3-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2419936.png)

![5-(1,2-dithiolan-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide](/img/structure/B2419938.png)

![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![N-[(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2419946.png)

![N-(4-isopropylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2419947.png)